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Compound of Interest

Compound Name:
4-(6-Bromo-2-benzothiazolyl)-N-

methylbenzenamine

Cat. No.: B3427096 Get Quote

Technical Guide: 4-(6-Bromobenzo[d]thiazol-2-yl)aniline

Disclaimer: This technical guide provides information on 4-(6-Bromobenzo[d]thiazol-2-

yl)aniline, a close structural analogue of the requested compound, 4-(6-Bromo-2-
benzothiazolyl)-N-methylbenzenamine. Due to a lack of available scientific literature and

public data on the N-methylated derivative, this document focuses on the primary amine

analogue to provide relevant technical insights for researchers, scientists, and drug

development professionals.

Chemical Identification
This section provides the fundamental chemical identifiers for 4-(6-Bromobenzo[d]thiazol-2-

yl)aniline.
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Identifier Value

IUPAC Name 4-(6-Bromobenzo[d]thiazol-2-yl)aniline

CAS Number 566169-97-9[1]

Molecular Formula C₁₃H₉BrN₂S

Molecular Weight 305.19 g/mol [1]

Chemical Structure (See Figure 1)

Physicochemical and Spectroscopic Data
Quantitative data for 4-(6-Bromobenzo[d]thiazol-2-yl)aniline is summarized below. This

information is critical for its identification, purification, and quality control.

Property Value Reference

Physical State Solid General knowledge

Storage Conditions

Keep in a dark place, under an

inert atmosphere, at room

temperature.[1]

[1]

Note: Detailed experimental data such as melting point, ¹H-NMR, and ¹³C-NMR were not

available in the public domain at the time of this report. Researchers synthesizing this

compound would need to perform these characterizations.

Synthesis and Experimental Protocols
The synthesis of 2-arylbenzothiazoles is a well-established process in medicinal chemistry.

While a specific protocol for 4-(6-Bromobenzo[d]thiazol-2-yl)aniline is not explicitly detailed in

readily available literature, a general and robust synthetic route involves the condensation of a

substituted 2-aminothiophenol with an aromatic aldehyde.

General Synthetic Pathway: Condensation Reaction
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A common method for the synthesis of 2-arylbenzothiazoles is the reaction of a 2-

aminothiophenol with an aromatic aldehyde, often under oxidative conditions. For the target

molecule, this would involve the reaction of 2-amino-5-bromobenzenethiol with 4-

aminobenzaldehyde.

Reaction Scheme:
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Figure 2: General synthetic workflow for the preparation of 4-(6-Bromobenzo[d]thiazol-2-

yl)aniline.

Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established methods for analogous

compounds.

Reactant Preparation: In a round-bottom flask, dissolve 2-amino-5-bromobenzenethiol (1.0

eq.) and 4-aminobenzaldehyde (1.0 eq.) in a suitable solvent such as dimethyl sulfoxide

(DMSO) or N,N-dimethylformamide (DMF).
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Reaction Initiation: To the stirred solution, add an oxidizing agent (e.g., 2,3-dichloro-5,6-

dicyano-1,4-benzoquinone (DDQ), or allow for aerial oxidation).

Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and monitor the

reaction progress using thin-layer chromatography (TLC).

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into

ice-cold water to precipitate the crude product.

Purification: Collect the solid by filtration, wash with water, and then purify by recrystallization

from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica

gel to yield the pure 4-(6-Bromobenzo[d]thiazol-2-yl)aniline.

Characterization: Confirm the structure and purity of the final compound using techniques

such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and

determine the melting point.

Biological Activity and Potential Signaling Pathways
Benzothiazole derivatives are a well-known class of compounds with a broad spectrum of

biological activities. The title compound and its analogues have been investigated for their

potential in several therapeutic areas.

Anticancer Properties
Many 2-arylbenzothiazole derivatives exhibit potent and selective anticancer activity. For

instance, the analogue 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has been shown to

be a high-affinity ligand for the Aryl Hydrocarbon Receptor (AhR), and its antiproliferative

activity is correlated with AhR agonism. It is plausible that 4-(6-Bromobenzo[d]thiazol-2-

yl)aniline could exert its anticancer effects through a similar mechanism.

Potential Signaling Pathway:
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Downstream Effects
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Figure 3: Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway for benzothiazole

derivatives.

Neurological Applications
There are indications that 4-(6-Bromobenzo[d]thiazol-2-yl)aniline may be relevant in the context

of neurodegenerative diseases, as it is categorized under inhibitors for Amyloid-β signaling.[1]

Amyloid-β peptides are centrally implicated in the pathology of Alzheimer's disease.

Compounds that can modulate the aggregation or clearance of Amyloid-β are of significant

interest.

Logical Relationship Diagram:
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Figure 4: Potential role of the compound in modulating Amyloid-β pathology.

Conclusion
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4-(6-Bromobenzo[d]thiazol-2-yl)aniline is a promising scaffold for further investigation in drug

discovery, particularly in the fields of oncology and neurology. This technical guide provides a

foundational understanding of its chemical properties, a plausible synthetic route, and its

potential biological activities. Further research is warranted to fully elucidate its mechanism of

action, pharmacokinetic and pharmacodynamic profiles, and therapeutic potential. Researchers

are encouraged to synthesize and characterize this compound to explore its properties in

greater detail.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3427096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

